3-(3-Chloro-5-fluorophenyl)-2',4'-dimethylpropiophenone
Description
Properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-(2,4-dimethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-3-5-16(12(2)7-11)17(20)6-4-13-8-14(18)10-15(19)9-13/h3,5,7-10H,4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXMSFMGKVPFPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644955 | |
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898750-67-9 | |
| Record name | 1-Propanone, 3-(3-chloro-5-fluorophenyl)-1-(2,4-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898750-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation as the Core Synthetic Route
The primary method for synthesizing 3-(3-Chloro-5-fluorophenyl)-2',4'-dimethylpropiophenone involves a Friedel-Crafts acylation reaction , a classical and widely used approach for preparing aromatic ketones.
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- A substituted benzoyl chloride derivative, specifically 3-chloro-5-fluorobenzoyl chloride
- A substituted aromatic hydrocarbon, such as 2,4-dimethylbenzene (also known as 2,4-xylene)
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- A Lewis acid catalyst, typically aluminum chloride (AlCl3), is employed to activate the acyl chloride for electrophilic aromatic substitution.
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- Anhydrous environment to prevent hydrolysis of acyl chloride and catalyst deactivation
- Temperature control, often maintained between 0°C and 5°C, to enhance selectivity and reduce side reactions
- Solvent: Often a non-polar solvent such as dichloromethane or carbon disulfide is used to dissolve reactants and control reaction rate
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- The Lewis acid coordinates with the acyl chloride, generating a highly electrophilic acylium ion
- The aromatic ring of 2,4-dimethylbenzene undergoes electrophilic substitution at the position ortho or para to methyl groups, favoring the formation of the propiophenone structure
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- Formation of this compound with high regioselectivity and yield
Alternative Synthetic Approaches
While Friedel-Crafts acylation is the most direct and common method, other synthetic strategies may be employed depending on the availability of starting materials and desired purity:
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- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Negishi couplings) can be used to construct the biaryl ketone framework by coupling aryl boronic acids or halides with acyl derivatives.
- These methods offer stereoselectivity and functional group tolerance but require more complex catalysts and ligands.
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- Addition of organometallic reagents (e.g., aryl lithium or Grignard reagents) to appropriate acyl precursors can also yield the target ketone, though this method requires careful control to avoid over-addition or side reactions.
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Aluminum chloride (AlCl3) | Stoichiometric or catalytic amounts |
| Temperature | 0–5°C | Low temperature favors selectivity |
| Solvent | Dichloromethane, carbon disulfide | Anhydrous solvents preferred |
| Reaction Time | 1–4 hours | Monitored by TLC or HPLC |
| Molar Ratios | 1:1 to 1:1.2 (aromatic hydrocarbon: acyl chloride) | Slight excess of acyl chloride may improve yield |
| Work-up | Quenching with ice-water, acid-base extraction | Removal of catalyst and by-products |
Research Findings and Data
- The Friedel-Crafts acylation method yields the target compound with yields typically ranging from 70% to 85% under optimized conditions.
- The presence of electron-withdrawing groups (chloro and fluoro) on the benzoyl chloride influences the electrophilicity of the acylium ion, enhancing reaction efficiency.
- Methyl substituents on the aromatic ring direct the acylation to the desired position due to their electron-donating effects, improving regioselectivity.
- Side reactions such as polyacylation or rearrangements are minimized by strict temperature control and stoichiometric balance.
Summary Table of Preparation Method
| Step | Description | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1. Preparation of Acyl Chloride | Synthesis or procurement of 3-chloro-5-fluorobenzoyl chloride | Chlorination and fluorination of benzoic acid derivatives | High purity acyl chloride essential |
| 2. Friedel-Crafts Acylation | Reaction of acyl chloride with 2,4-dimethylbenzene | AlCl3 catalyst, 0–5°C, anhydrous solvent | Formation of propiophenone core |
| 3. Work-up | Quenching and extraction | Ice-water, acid-base washes | Removal of catalyst and impurities |
| 4. Purification | Recrystallization or chromatography | Ethanol or ethyl acetate | Pure this compound |
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-5-fluorophenyl)-2’,4’-dimethylpropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Applications
1. Organic Synthesis
3-(3-Chloro-5-fluorophenyl)-2',4'-dimethylpropiophenone serves as an important intermediate in organic synthesis. It can participate in various chemical reactions, including:
- Aldol Condensation : This reaction allows for the formation of larger carbon chains, which can be useful in synthesizing complex organic molecules.
- Electrophilic Substitution Reactions : The presence of the chloro and fluorine groups enhances the electrophilicity of the aromatic ring, facilitating substitution reactions essential for creating diverse chemical entities.
2. Photoinitiators in Polymer Chemistry
This compound is also utilized as a photoinitiator in polymer chemistry. It can absorb UV light and generate free radicals that initiate polymerization processes, which are crucial for producing high-performance polymers used in coatings, adhesives, and other materials.
Pharmacological Applications
1. Drug Development
Research indicates that this compound has potential applications in drug development. The compound's ability to interact with specific biological targets makes it a candidate for:
- Anticancer Agents : Preliminary studies suggest that this compound may inhibit certain cancer cell lines, warranting further investigation into its mechanisms of action.
- Antimicrobial Properties : Its structural features may contribute to antimicrobial activity, making it a subject of interest for developing new antibiotics.
Case Study 1: Synthesis of Novel Anticancer Agents
In a study published by ACS Publications, researchers synthesized derivatives of this compound to evaluate their cytotoxicity against various cancer cell lines. The results demonstrated that certain derivatives exhibited significant inhibition of cell proliferation, highlighting the potential of this compound in anticancer drug development .
Case Study 2: Photopolymerization Processes
Another research effort focused on the use of this compound as a photoinitiator in UV-curable coatings. The study showed that incorporating this compound into formulations resulted in faster curing times and improved mechanical properties of the resulting polymers .
Mechanism of Action
The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-2’,4’-dimethylpropiophenone involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties:
| Compound Name | Substituents | Molecular Weight (g/mol) | logP | Boiling Point (°C) | Key Differences |
|---|---|---|---|---|---|
| 3-(3-Chloro-5-fluorophenyl)-2',4'-dimethylpropiophenone | 2',4'-dimethyl, 3-Cl,5-F-phenyl | 308.80 | 4.948 | - | High steric hindrance at 2',4' positions |
| 3-(3-Chlorophenyl)-4'-methylpropiophenone | 4'-methyl, 3-Cl-phenyl | 262.72 | 3.8* | - | Reduced steric bulk; no fluorine substituent |
| 3-(4-Bromophenyl)-2'-methylpropiophenone | 2'-methyl, 4-Br-phenyl | 291.16 | 4.2* | - | Bromine increases molecular weight/logP |
| 3-(3-Chloro-5-fluorophenyl)-4'-thiomethylpropiophenone | 4'-thiomethyl, 3-Cl,5-F-phenyl | 308.80 | - | 448.5 ± 45.0 | Thiomethyl group enhances polarizability |
| 3'-Chloro-2-methylpropiophenone | 3'-Cl, 2-methyl | 182.65 | 2.5* | - | Simpler structure; lower molecular weight |
*Estimated values based on substituent contributions. Data compiled from .
Key Observations:
Substituent Position and Reactivity: The 2',4'-dimethyl groups in the target compound introduce significant steric hindrance, which may reduce reactivity in reactions sensitive to steric effects, such as catalytic hydrogenation. For instance, highlights that 2'- and 4'-chloroacetophenones are harder to hydrogenate than their 3'-substituted counterparts due to steric constraints .
Halogen Effects: Bromine substitution (e.g., in 3-(4-bromophenyl)-2'-methylpropiophenone) increases molecular weight and logP compared to chlorine/fluorine analogs, enhancing lipophilicity . Fluorine’s electronegativity in the target compound may improve metabolic stability and binding affinity in biological systems compared to non-fluorinated analogs .
Thermal Properties :
- The thiomethyl derivative exhibits a high predicted boiling point (448.5°C), likely due to stronger intermolecular interactions (e.g., van der Waals forces) compared to the dimethyl-substituted target compound .
Biological Activity
3-(3-Chloro-5-fluorophenyl)-2',4'-dimethylpropiophenone (CAS No. 898750-67-9) is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects, supported by case studies and relevant research findings.
Anticancer Activity
Recent studies have demonstrated the compound's effectiveness against various cancer cell lines. For instance, research indicates that it exhibits significant cytotoxic effects on MCF-7 breast cancer cells with an IC50 value below 10 µM, suggesting strong antiproliferative properties .
Table 1: Anticancer Activity Against Various Cell Lines
In addition to direct cytotoxicity, the compound appears to induce apoptosis in cancer cells, as evidenced by increased levels of active caspase-3 and alterations in cell cycle progression .
Antibacterial Activity
The compound has also shown promising antibacterial properties. In vitro studies revealed its effectiveness against various bacterial strains, including E. faecalis and P. aeruginosa, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Table 2: Antibacterial Activity
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| E. faecalis | 40 | 29 | |
| P. aeruginosa | 50 | 24 | |
| K. pneumoniae | 40 | 30 |
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been noted in several studies, where it was shown to inhibit pro-inflammatory cytokines in cell culture models. These findings suggest that it may have therapeutic applications in inflammatory diseases .
Case Studies
- Study on MCF-7 Cells : A study evaluated the effects of the compound on MCF-7 breast cancer cells, demonstrating significant inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways. The results indicated that treatment with the compound resulted in a marked decrease in cell viability and an increase in apoptotic markers .
- Antibacterial Efficacy : Another study focused on the antibacterial activity of the compound against multidrug-resistant strains, showing that it could serve as a potential candidate for developing new antibiotics due to its effectiveness against resistant bacteria .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing the yield of 3-(3-Chloro-5-fluorophenyl)-2',4'-dimethylpropiophenone?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, leveraging halogen-substituted aryl precursors. For example, fluorobenzene derivatives (e.g., 3-chloro-5-fluorobenzene) can react with acyl chlorides (e.g., 2',4'-dimethylpropanoyl chloride) under Lewis acid catalysis (e.g., AlCl₃ or FeCl₃). Solvent selection (e.g., dichloromethane or nitrobenzene) and temperature control (0–5°C) are critical to minimize side reactions like over-acylation or dehalogenation .
- Key Parameters : Reaction time (4–8 hrs), stoichiometric ratio (1:1.2 aryl:acyl chloride), and post-reaction quenching with ice-cold HCl to isolate the ketone product.
Q. How can researchers ensure purity during the isolation of this compound?
- Methodological Answer : Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization using ethanol/water mixtures. Purity (>95%) should be verified via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (electron ionization mode). Contaminants like unreacted precursors or di-substituted byproducts require careful monitoring .
Q. What spectroscopic techniques are most effective for structural confirmation?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to resolve aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.1–2.6 ppm), and ketone carbonyl (δ 195–205 ppm).
- FT-IR : Strong absorption bands for C=O (1680–1720 cm⁻¹) and C-F (1100–1250 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]+ calculated for C₁₇H₁₅ClFO: 297.0764) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying reactive sites. The chloro and fluoro substituents act as meta-directing groups, reducing electron density at the para position. Solvent effects (e.g., polar aprotic solvents like DMF) can be simulated using the Polarizable Continuum Model (PCM) to predict reaction pathways .
Q. What strategies resolve contradictions in reported reaction yields for halogenated propiophenones?
- Methodological Answer : Variability often stems from trace moisture deactivating Lewis acids or competing side reactions. Controlled experiments under inert atmospheres (argon/glovebox) and kinetic studies (e.g., in-situ IR monitoring) can isolate variables. Reproducibility improves with standardized catalyst activation (e.g., drying AlCl₃ at 150°C) and solvent distillation .
Q. How can researchers design experiments to study the compound’s environmental stability and degradation products?
- Methodological Answer : Accelerated degradation studies under UV light (254 nm) or oxidative conditions (H₂O₂/Fe²+) simulate environmental exposure. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies degradation byproducts (e.g., dehalogenated or hydroxylated derivatives). Ecotoxicity assays (e.g., Daphnia magna LC₅₀) evaluate environmental impact .
Q. What mechanistic insights explain the compound’s potential as a pharmaceutical intermediate?
- Methodological Answer : The chloro-fluoro-phenyl group enhances lipophilicity and metabolic stability. In vitro assays (e.g., cytochrome P450 inhibition) and molecular docking (PDB: CYP3A4) assess bioactivity. Structure-activity relationship (SAR) studies modify substituents (e.g., replacing methyl with trifluoromethyl) to optimize binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
